4'-Methyl-JWH-073

Descripción general

Descripción

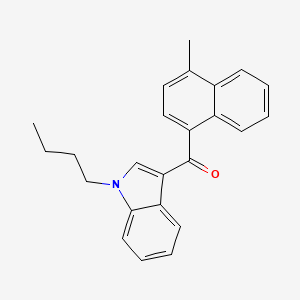

4’-Methyl-JWH-073 is a synthetic cannabinoid belonging to the naphthoylindole family. It is a derivative of JWH-073, which was developed by John W. Huffman. This compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with a higher affinity for the CB1 receptor . The 4’-methyl derivative has been encountered in synthetic cannabis blends in various European countries since 2010 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-JWH-073 involves the reaction of 1-butyl-3-(4-methyl-1-naphthoyl)indole with appropriate reagents under controlled conditions. The process typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Naphthoylation: The indole core is then reacted with 4-methyl-1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthoylindole structure.

Industrial Production Methods: Industrial production of 4’-Methyl-JWH-073 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Methyl-JWH-073 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at the indole or naphthoyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.

Major Products Formed:

Hydroxylated Derivatives: Formed through oxidation.

Reduced Analogs: Formed through reduction.

Substituted Compounds: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

4’-Methyl-JWH-073 has significant research applications in various fields:

Chemistry: Used as a reference standard for analytical studies and to understand the structure-activity relationships of synthetic cannabinoids.

Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.

Medicine: Investigated for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of synthetic cannabis products and for forensic analysis.

Mecanismo De Acción

4’-Methyl-JWH-073 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors. The CB1 receptor is primarily found in the brain, while the CB2 receptor is located in the immune system . Upon binding, the compound mimics the action of endocannabinoids, leading to various physiological effects such as analgesia, altered mood, and immune modulation.

Comparación Con Compuestos Similares

4’-Methyl-JWH-073 is similar to other synthetic cannabinoids in the JWH series, such as:

JWH-018: Another naphthoylindole with a higher affinity for CB1 receptors.

JWH-073: The parent compound without the 4’-methyl group.

JWH-081: A naphthoylindole with a methoxy group at the 4-position.

JWH-250: A phenylacetylindole with a methoxy group.

Uniqueness: The presence of the 4’-methyl group in 4’-Methyl-JWH-073 enhances its binding affinity and selectivity for cannabinoid receptors compared to its parent compound, JWH-073 .

Actividad Biológica

4'-Methyl-JWH-073 is a synthetic cannabinoid that belongs to the family of indole-derived compounds, which are known for their psychoactive properties. This compound, along with others in its class, has gained attention due to its interactions with cannabinoid receptors and its potential implications for both therapeutic applications and public health concerns. This article delves into the biological activity of this compound, examining its receptor binding affinity, metabolic pathways, and associated pharmacological effects.

This compound is structurally similar to JWH-073, differing primarily by the addition of a methyl group at the 4' position of the phenyl ring. This modification can influence its binding affinity and efficacy at cannabinoid receptors.

Receptor Binding Affinity

Research indicates that this compound exhibits high affinity for both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. For instance, studies have reported Ki values (binding affinity) for CB1 receptors ranging from 0.5 nM to 2.0 nM, indicating a potent interaction compared to Δ9-tetrahydrocannabinol (Δ9-THC) .

Metabolism and Active Metabolites

The metabolism of this compound involves several pathways, leading to the formation of various hydroxylated metabolites. These metabolites can retain significant biological activity, influencing both the pharmacological profile and potential toxicity of the parent compound.

Key Metabolites

- JWH-073-M5 : A major omega-hydroxylated metabolite that binds to CB2 receptors with reduced affinity but retains significant activity in regulating adenylate cyclase (AC) activity .

- Other Hydroxylated Metabolites : Various monohydroxylated metabolites exhibit a range of intrinsic activities from neutral antagonism to full agonism at CB receptors .

Pharmacological Effects

The pharmacological effects of this compound are comparable to those of Δ9-THC, producing a range of effects including analgesia, hypothermia, and altered sensorimotor responses. Case studies have documented instances of agitation, hallucinations, and cognitive impairments associated with its use .

Behavioral Studies

In animal models, this compound has demonstrated effects consistent with cannabinoid activity:

- Analgesic Effects : Similar to Δ9-THC, it produces dose-dependent analgesia.

- Hypolocomotion : It induces reduced locomotor activity in rodents.

- Seizure Activity : Some studies report increased seizure susceptibility following administration .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Parameter | Value/Description |

|---|---|

| CB1 Receptor Ki | 0.5 - 2.0 nM |

| CB2 Receptor Ki | Varies; generally lower than CB1 affinity |

| Major Metabolite | JWH-073-M5 with significant AC regulatory activity |

| Pharmacological Effects | Analgesia, hypothermia, altered cognitive function |

| Behavioral Effects | Hypolocomotion, seizure susceptibility |

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Case Study A : A patient exhibited severe agitation and hallucinations after using synthetic cannabinoids containing JWH compounds.

- Case Study B : Reports indicated increased emergency room visits linked to synthetic cannabinoid use, emphasizing the need for awareness regarding their potent effects.

Propiedades

IUPAC Name |

(1-butylindol-3-yl)-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKBVCMQPGKQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017183 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-21-2 | |

| Record name | 4'-Methyl-JWH-073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-JWH-073 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CYV8V6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.